Ethyl 3-(pyrimidin-2-yloxy)benzoate
Overview
Description
Molecular Structure Analysis
The molecular structure of Ethyl 3-(pyrimidin-2-yloxy)benzoate is represented by the formula C13H12N2O3 . The InChI code for this compound is 1S/C13H12N2O3/c1-2-17-12(16)10-5-3-6-11(9-10)18-13-14-7-4-8-15-13/h3-9H,2H2,1H3 .Physical And Chemical Properties Analysis
Ethyl 3-(pyrimidin-2-yloxy)benzoate is a white crystalline powder. It has a molecular weight of 244.25 . The compound is stable at room temperature .Scientific Research Applications
Chemical Synthesis and Medicinal Chemistry
- Pyrimidines, including compounds related to Ethyl 3-(pyrimidin-2-yloxy)benzoate, are important in medicinal chemistry due to their wide range of biological activities. The synthesis of pyrimidine derivatives under specific conditions, like microwave irradiation, is a crucial aspect of medicinal chemistry (Leyva-Acuña et al., 2020).
Herbicidal Applications
- Ethyl 3-(pyrimidin-2-yloxy)benzoate derivatives, such as ZJ0273, are used as broad-spectrum herbicidal ingredients for weed control in agricultural settings, specifically in oilseed rape cultivation in China (Yang et al., 2008).
- The synthesis of intermediates for herbicides like Bispyribac-sodium involves compounds related to Ethyl 3-(pyrimidin-2-yloxy)benzoate, showcasing its application in developing effective herbicidal agents (Li Yuan-xiang, 2008).
Molecular Synthesis Techniques
- Ethyl 3-(pyrimidin-2-yloxy)benzoate is involved in methodologies like hydrogenolysis and desulfonylation in the synthesis of α-fluoro esters, a technique useful in the synthesis of various organic compounds (Wnuk et al., 2000).
Environmental and Biological Studies
- Derivatives of Ethyl 3-(pyrimidin-2-yloxy)benzoate, such as chlorimuron-ethyl, are studied for their environmental impact and degradation by microorganisms like Aspergillus niger. This research provides insights into the environmental behavior and fate of such compounds (Sharma et al., 2012).
Pharmaceutical Development
- Ethyl 3-(pyrimidin-2-yloxy)benzoate related compounds have been studied for their potential in pharmaceutical applications. For instance, Dabigatran etexilate tetrahydrate, a derivative, showcases the versatility of these compounds in drug development (Liu et al., 2012).
Antifolate Research
- Compounds structurally related to Ethyl 3-(pyrimidin-2-yloxy)benzoate are synthesized as potential dihydrofolate reductase inhibitors, showing their significance in antifolate and antitumor research (Gangjee et al., 2007).
Safety And Hazards
The safety information available indicates that Ethyl 3-(pyrimidin-2-yloxy)benzoate may be harmful if swallowed (H302), causes skin irritation (H315), causes eye irritation (H320), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if swallowed: Call a POISON CENTER or doctor/physician if you feel unwell (P301+P312) .
properties
IUPAC Name |
ethyl 3-pyrimidin-2-yloxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-2-17-12(16)10-5-3-6-11(9-10)18-13-14-7-4-8-15-13/h3-9H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHVUMKMLXXXCQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)OC2=NC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40695136 | |
Record name | Ethyl 3-[(pyrimidin-2-yl)oxy]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40695136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(pyrimidin-2-yloxy)benzoate | |
CAS RN |
1159822-51-1 | |
Record name | Ethyl 3-[(pyrimidin-2-yl)oxy]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40695136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.